molecular formula C22H23N3O3 B2918398 1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775467-23-6

1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No. B2918398
CAS RN: 1775467-23-6
M. Wt: 377.444
InChI Key: BCOVOPJFIRMWAH-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, also known as MPO, is a chemical compound that has been widely researched for its potential use in various scientific applications.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of derivatives related to 1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine has demonstrated significant antimicrobial activities. Some novel compounds synthesized from various primary amines and ester ethoxycarbonylhydrazones have been found to possess good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Crystal Structure and DFT Calculations

Crystal structure studies and density functional theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been conducted to understand their reactive sites for electrophilic and nucleophilic nature. These studies have provided insights into the molecular stability and intermolecular hydrogen bonds contributing to crystal packing (Kumara et al., 2017).

Antioxidant Activity

A series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity. These studies have shown that certain derivatives possess antioxidant activity with different mechanisms of action towards various free radicals, highlighting their potential therapeutic applications (Mallesha et al., 2014).

Medicinal Chemistry Synthesis

Research into oxindole synthesis via palladium-catalyzed CH functionalization has incorporated compounds similar to this compound, demonstrating their relevance in medicinal chemistry synthesis. These methodologies are crucial for developing inhibitors for enzymes like serine palmitoyl transferase, showcasing their importance in drug discovery and development (Magano et al., 2014).

Tuberculostatic Activity

The synthesis of derivatives with the (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole frameworks has been explored for tuberculostatic activity. These compounds were tested in vitro, with minimum inhibiting concentrations ranging between 25 - 100 mg/ml, demonstrating their potential in treating tuberculosis (Foks et al., 2004).

properties

IUPAC Name

(2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-19-10-6-5-9-18(19)22(26)25-13-11-16(12-14-25)15-20-23-21(24-28-20)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOVOPJFIRMWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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